molecular formula C10H9ClN4S B12171889 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline CAS No. 58285-64-6

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline

Cat. No.: B12171889
CAS No.: 58285-64-6
M. Wt: 252.72 g/mol
InChI Key: FYYDAMCPSFBFAE-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline ( 58285-64-6) is a chemical compound supplied with a high purity level of 99% and is designed for research applications as a fine chemical intermediate . Compounds featuring intricate heterocyclic systems, such as the thiazole and imino functionalities present in this molecule, are of significant interest in medicinal and agrochemical research for constructing more complex molecular architectures . The structural motif of a substituted aniline linked to a nitrogen-containing heterocycle is common in the synthesis of compounds with diverse biological activities, making this intermediate a valuable building block for researchers in drug discovery and development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

58285-64-6

Molecular Formula

C10H9ClN4S

Molecular Weight

252.72 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN4S/c1-6-9(16-10(12)13-6)15-14-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13)

InChI Key

FYYDAMCPSFBFAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Reduction reactions yield amines or alcohols when treated with reducing agents such as sodium borohydride.
  • Substitution : Participates in nucleophilic substitution reactions at the chloro group, leading to substituted thiazole derivatives .

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Research has shown that it can inhibit bacterial enzyme systems, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria .

Medicine

In the field of medicinal chemistry, 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is being explored for:

  • Anti-inflammatory properties : It has shown potential in reducing inflammation through various biochemical pathways.
  • Anticancer activities : The compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have reported significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity. Its unique properties allow it to be incorporated into various formulations that require color stability and resistance to degradation .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various thiazole derivatives, including 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline. Results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like kanamycin .

Case Study 2: Anticancer Potential

Research on thiazolidinone derivatives revealed that compounds structurally related to 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline displayed potent inhibitory activity against tyrosine kinases involved in cancer progression. One derivative showed an IC50 value of 0.021 µmol/L against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chloro-Aniline Moieties

  • 2,3-Dichloro-N-[(E)-(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (CAS 32320-16-4) Structural Differences: Features two chlorine atoms at the 2- and 3-positions of the aniline ring instead of one. Impact on Properties: The additional chlorine increases molecular weight (315.20 vs.
  • 4-Chloro-N-(3-chlorobenzylidene)aniline (CAS 17099-20-6) Structural Differences: Replaces the thiazole-imino group with a benzylidene Schiff base. Impact on Properties: The absence of the thiazole ring reduces π-conjugation, likely decreasing thermal stability. The Schiff base may exhibit lower hydrolytic stability compared to the thiazole-imino linkage .

Heterocyclic Derivatives

  • Benzimidazole Analogues (e.g., Compound 11 in )

    • Structural Differences : Substitutes the thiazole ring with a benzimidazole core.
    • Impact on Properties : Benzimidazoles typically show stronger hydrogen-bonding capacity due to additional NH groups, which could enhance solubility and receptor interactions. FTIR data for benzimidazoles show distinct -C=N stretches (~1600 cm⁻¹) compared to thiazoles (~1640 cm⁻¹), indicating differing electronic environments .
  • 4-Chloro-N-(ferrocenylidene)aniline Structural Differences: Incorporates a ferrocene (metallocene) group instead of the thiazole-imino unit. Impact on Properties: The ferrocene moiety introduces redox activity, making this compound suitable for electrochemical applications.

Nitrone Derivatives (e.g., DPN12)

  • Structural Differences: Features a nitrone (-N⁺-O⁻) group instead of the imino-thiazole system.
  • Impact on Properties: Nitrones are potent antioxidants and spin-trapping agents. The target compound’s thiazole-imino group may offer different radical scavenging mechanisms or stability profiles .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight Key Functional Groups Notable Properties/Applications References
Target Compound ~280.75 Thiazole, imino, 4-chloroaniline Potential antimicrobial/antioxidant
2,3-Dichloro Analog (CAS 32320-16-4) ~315.20 Thiazole, dichloroaniline Enhanced reactivity, bioactivity
4-Chloro-N-(benzylidene)aniline (DPN12) 250.12 Nitrone, 4-chloroaniline Antioxidant, spin-trapping agent
Benzimidazole Derivative (Compound 11) ~360.00* Benzimidazole, thiazolidinone Antifungal/antibacterial activity
Ferrocene Derivative 342.62 Ferrocene, Schiff base Electrochemical sensing, catalysis

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Pathways : Thiazole-containing compounds (e.g., the target) often require cyclization steps using 2-chloroacetamide derivatives or condensation of aldehydes with thioamides . In contrast, nitrones (e.g., DPN12) are synthesized via oxidation of imines .
  • Spectroscopic Trends : The target compound’s FTIR -C=N stretch (~1640 cm⁻¹) is distinct from benzimidazoles (~1600 cm⁻¹), reflecting differences in electron delocalization .

Biological Activity

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its thiazole structure, has been investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is C12H14ClN4S, with a molecular weight of 246.33 g/mol. The compound's structure includes a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H14ClN4S
Molecular Weight246.33 g/mol
IUPAC Name4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
CAS Number33175-05-2

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported in the range of 12.4 to 16.5 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, studies have shown that thiazole-containing compounds can significantly lower levels of TNF-alpha and IL-6 in cell cultures .

Anticancer Potential

The anticancer activity of thiazole derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Compounds similar to 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline have been evaluated for their cytotoxic effects against different cancer cell lines. For instance, some studies reported IC50 values in the low micromolar range for various cancer types .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action : Thiazole derivatives may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Mechanism : These compounds likely modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
  • Anticancer Mechanism : The induction of apoptosis may occur through the activation of caspases or inhibition of survival signals in cancer cells.

Study on Antimicrobial Activity

In a study conducted by Upadhyaya et al., a series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against E. coli and Bacillus subtilis. The results indicated that the presence of chlorine substituents enhanced the antibacterial potency compared to non-chlorinated analogs .

Study on Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of thiazole compounds revealed that treatment with these derivatives resulted in a significant decrease in inflammatory markers in animal models of arthritis .

Q & A

Q. Table 1: Key Physicochemical Properties of Analogous Compounds

PropertyValue Range (Analogs)Measurement MethodReference
Molecular Weight280–320 g/molHR-ESI-MS
LogP (Octanol-Water)2.5–3.8HPLC Retention Time
Melting Point150–180°CDifferential Scanning Calorimetry

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation
Di-substituted AnilineExcess Aldehyde ReagentStoichiometric Control (1:1.2 molar ratio)
Oxidized Thiazole RingAir Exposure During SynthesisUse of Nitrogen Atmosphere

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